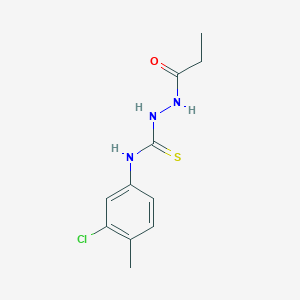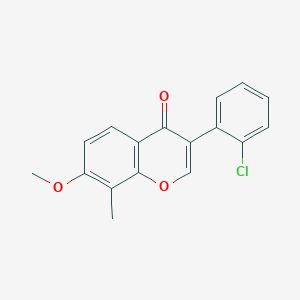
4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline
描述
4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye widely used in scientific research for imaging and detection purposes. Its unique chemical structure and optical properties make it a valuable tool for various applications in the fields of biology, chemistry, and materials science.
作用机制
The mechanism of action of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline involves the absorption of light by the molecule, followed by the emission of fluorescence at a longer wavelength. The absorption and emission spectra of this compound can be tuned by modifying its chemical structure, allowing for the specific detection of different biomolecules. The fluorescence intensity of this compound can also be affected by the local environment, such as pH and polarity, making it a useful tool for sensing applications.
Biochemical and Physiological Effects
This compound has low toxicity and is generally considered safe for use in scientific research. However, some this compound derivatives have been shown to have cytotoxic effects on cancer cells when used in photodynamic therapy. The biochemical and physiological effects of this compound depend on the specific derivative and its application, and further research is needed to fully understand its effects on living organisms.
实验室实验的优点和局限性
The advantages of using 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline in lab experiments include its high quantum yield, photostability, and spectral tunability, making it a versatile tool for fluorescence imaging and sensing. This compound is also easy to synthesize and modify, allowing for the creation of specific derivatives for different applications. However, the limitations of this compound include its sensitivity to oxygen and its potential cytotoxicity in certain derivatives, which may affect its use in some applications.
未来方向
There are many future directions for 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline research, including the development of new derivatives with improved properties for specific applications. This compound-based sensors and imaging probes can be further optimized for higher sensitivity and specificity, and their applications can be expanded to new areas, such as environmental monitoring and food safety. This compound can also be used in combination with other techniques, such as microscopy and mass spectrometry, to provide more comprehensive information about biological systems. Overall, the future of this compound research is promising, and its potential for scientific discovery and technological innovation is vast.
合成方法
4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be synthesized through various methods, including the condensation of pyrrole and aldehyde, the reaction of boron trifluoride with a pyrrole derivative, and the Suzuki-Miyaura coupling reaction. The most common method involves the condensation of pyrrole and aldehyde in the presence of acid catalysts, such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction produces a this compound intermediate, which is then further modified to obtain the desired derivative.
科学研究应用
4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research, including fluorescence imaging, sensing, and photodynamic therapy. Its high quantum yield, photostability, and spectral tunability make it an excellent fluorescent probe for imaging and detection of biomolecules, such as proteins, nucleic acids, and lipids. This compound-based sensors have been developed for the detection of various analytes, such as metal ions, pH, and reactive oxygen species. This compound derivatives have also been used as photosensitizers for photodynamic therapy, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)14-13(8-9)18-15(17-14)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMMERZSTYUSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265741 | |
| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415943-89-4 | |
| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415943-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)




![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
